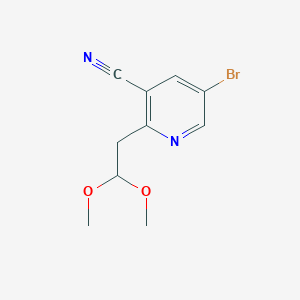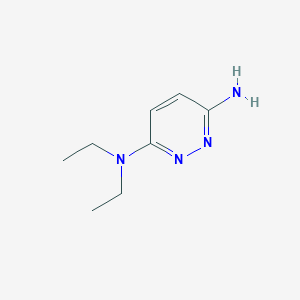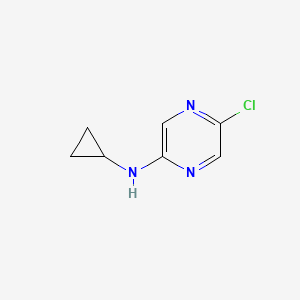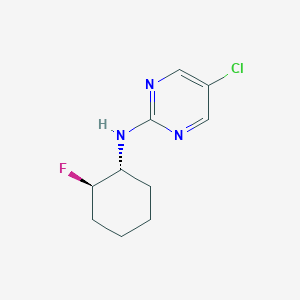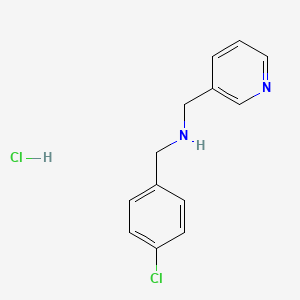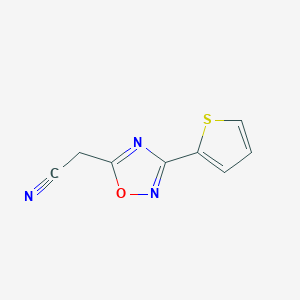![molecular formula C7H12ClN B13337076 3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13337076.png)
3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6,6-dimethyl-3-azabicyclo[310]hexane is a bicyclic compound that contains a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. For example, the use of ruthenium (II) catalysis has been shown to be effective in producing this compound . The reaction typically involves the following steps:
Formation of alpha-diazoacetate: This intermediate is prepared by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate.
Cyclopropanation: The alpha-diazoacetate undergoes intramolecular cyclopropanation in the presence of a ruthenium (II) catalyst to form the desired bicyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states or reduced forms of the compound.
科学的研究の応用
3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: This compound is a key intermediate in the synthesis of antiviral medications, such as boceprevir and pf-07321332, which are used to treat hepatitis C and COVID-19, respectively.
Materials Science: The unique bicyclic structure of the compound makes it a potential candidate for the development of novel materials with specific properties, such as high stability and reactivity.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of viral proteases, thereby preventing the replication of viruses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound lacks the chlorine atom and has different reactivity and applications.
3-Azabicyclo[3.1.0]hexane Derivatives:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C7H12ClN |
|---|---|
分子量 |
145.63 g/mol |
IUPAC名 |
3-chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H12ClN/c1-7(2)5-3-9(8)4-6(5)7/h5-6H,3-4H2,1-2H3 |
InChIキー |
GWJLEEFMGFEEKX-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C1CN(C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid](/img/structure/B13336993.png)
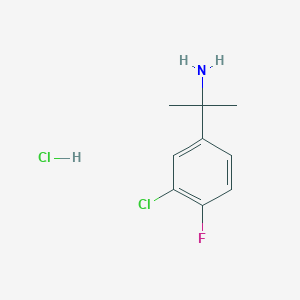
![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one](/img/structure/B13336999.png)
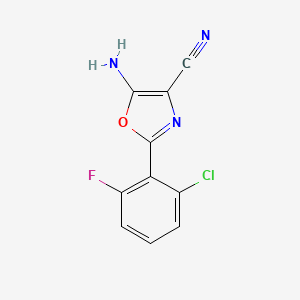
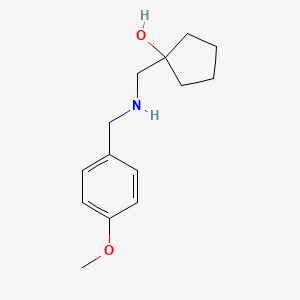
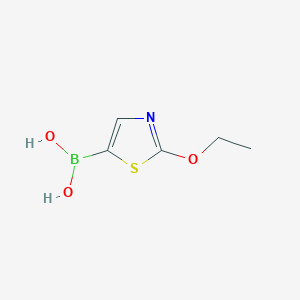
![Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione](/img/structure/B13337031.png)
